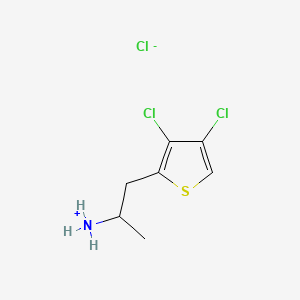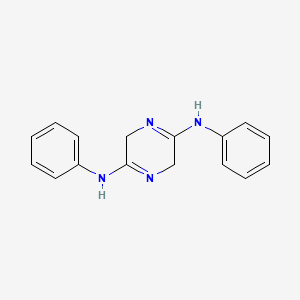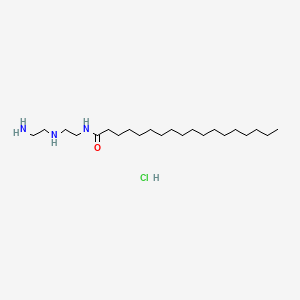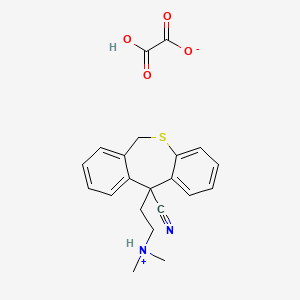
11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin-11-carbonitrile oxalate hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin-11-carbonitrile oxalate hemihydrate is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin-11-carbonitrile oxalate hemihydrate typically involves multiple steps, including the formation of the dibenzothiepin core, introduction of the dimethylaminoethyl side chain, and subsequent formation of the carbonitrile group. Common reagents used in these reactions include halogenated precursors, amines, and cyanide sources. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl side chain, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin-11-carbonitrile oxalate hemihydrate has been studied for various scientific research applications, including:
Chemistry: As a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating conditions such as depression, anxiety, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin: Lacks the carbonitrile and oxalate groups.
6,11-Dihydrodibenzo(b,e)thiepin-11-carbonitrile: Lacks the dimethylaminoethyl side chain.
11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin-11-carbonitrile: Lacks the oxalate hemihydrate component.
Uniqueness
The presence of the oxalate hemihydrate component in 11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin-11-carbonitrile oxalate hemihydrate may confer unique properties, such as enhanced solubility or stability, compared to similar compounds. This could make it more suitable for certain applications, particularly in pharmaceutical formulations.
Properties
CAS No. |
87997-49-7 |
|---|---|
Molecular Formula |
C21H22N2O4S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(11-cyano-6H-benzo[c][1]benzothiepin-11-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H20N2S.C2H2O4/c1-21(2)12-11-19(14-20)16-8-4-3-7-15(16)13-22-18-10-6-5-9-17(18)19;3-1(4)2(5)6/h3-10H,11-13H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
JBJGHWZXZBQYOA-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC1(C2=CC=CC=C2CSC3=CC=CC=C31)C#N.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


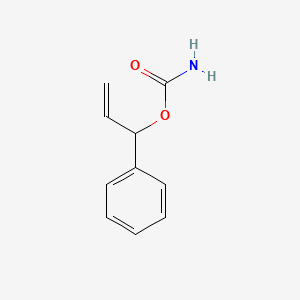
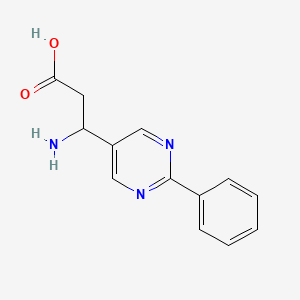
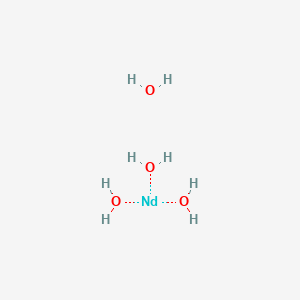
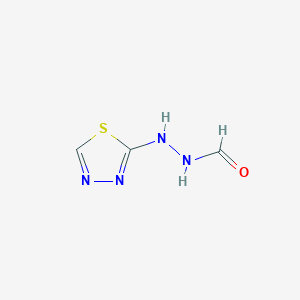

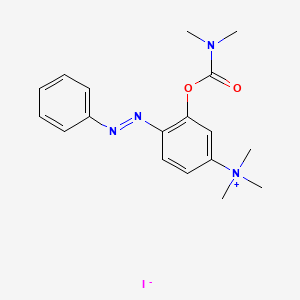
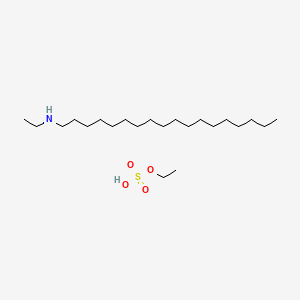
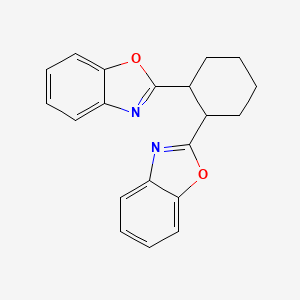
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
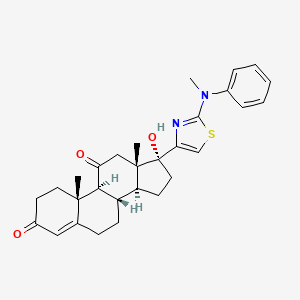
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
